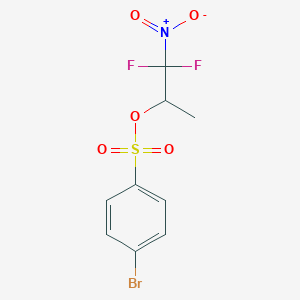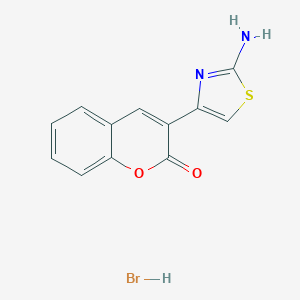![molecular formula C18H17N3O2S B376949 13,13-dimethyl-6-phenyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one CAS No. 267665-49-6](/img/structure/B376949.png)
13,13-dimethyl-6-phenyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple ring systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-N-((2S,5S, 8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-sulfonic acid
Uniqueness
Compared to similar compounds, 8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one stands out due to its unique combination of ring systems and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
267665-49-6 |
|---|---|
Molekularformel |
C18H17N3O2S |
Molekulargewicht |
339.4g/mol |
IUPAC-Name |
13,13-dimethyl-6-phenyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one |
InChI |
InChI=1S/C18H17N3O2S/c1-18(2)9-14-11(10-23-18)8-13-15(19-14)20-17(24)21(16(13)22)12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,19,20,24) |
InChI-Schlüssel |
ZKLPYXBVDMORDM-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=S)N3)C4=CC=CC=C4)C |
Isomerische SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)S)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)S)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376870.png)

![1-[1-(3-bromophenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376873.png)

![1-[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376878.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)hexadecanamide](/img/structure/B376879.png)
![1,3-bis[(E)-2-phenylethenyl]benzene](/img/structure/B376881.png)

![2-(dipentylamino)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B376884.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~,N~2~-dimethylglycinamide](/img/structure/B376886.png)

![2-[2-(1-heptylpyridin-4(1H)-ylidene)ethylidene]malononitrile](/img/structure/B376888.png)
